Thaumatin

描述

属性

IUPAC Name |

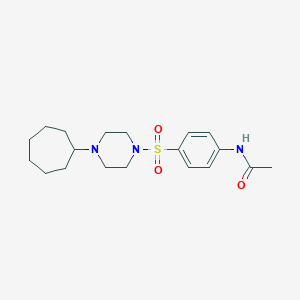

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOQXWRUMMORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Very soluble in water, insoluble in acetone | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

53850-34-3 | |

| Record name | Proteins, thaumatins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thaumatin b, recombinant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Aqueous Extraction at Low pH

Thaumatin extraction begins with the separation of fruit arils, which are soaked in acidic aqueous solutions (pH 2.5–4.0) to solubilize the protein while minimizing co-extraction of polysaccharides. The optimal pH range of 2.7–3.0 ensures maximal this compound yield with minimal non-sweet contaminants. For instance, a 4,000 mg sample treated with 50 mL of distilled water at pH 3 and 50°C yielded 13.40 mg/mL of crude this compound, whereas 0.85 M NaCl under identical conditions increased yields to 28.17 mg/mL by inhibiting gel swelling.

Table 1: Extraction Efficiency Under Varying Conditions

| Medium | pH | Temperature (°C) | Yield (mg/mL) |

|---|---|---|---|

| Distilled water | 3 | 50 | 13.40 |

| 0.85 M NaCl | 3 | 55 | 28.17 |

| Distilled water | 4 | 50 | 8.21 |

Role of Sodium Chloride in Gel Inhibition

The gelatinous polysaccharide matrix surrounding this compound complicates extraction. Dilute sodium chloride (0.85 M) reduces gel hydrophilicity, enabling higher protein recovery. This ionic interference prevents gel swelling, allowing efficient separation of this compound-rich supernatant after centrifugation at 10,000 rpm for 30 minutes.

Optimization of Extraction Parameters

Temperature-Dependent Solubility

Extraction temperatures between 50°C and 55°C maximize this compound solubility without denaturation. Beyond 70°C, protein aggregation occurs, reducing yields and altering sensory properties. For example, extracts heated to 90°C lost sweetness entirely, confirming thermal lability.

pH Stability and Isoelectric Precipitation

This compound’s isoelectric point (pI) of ~11 necessitates acidic extraction to maintain solubility. Adjusting post-extraction pH to neutrality precipitates contaminants while leaving this compound in solution, a step critical for initial purification.

Purification Techniques

Ammonium Sulfate Precipitation

Crude extracts are fractionated using ammonium sulfate ((NH₄)₂SO₄), with 60–80% saturation effectively precipitating this compound. Dialysis against deionized water removes residual salts, achieving 85–90% purity.

Chromatographic Methods

Gel filtration chromatography (Sephadex G-25) further purifies this compound by size exclusion, separating it from low-molecular-weight contaminants. Elution profiles typically show a major protein peak at the void volume, corresponding to this compound’s 22 kDa molecular weight.

Table 2: Purification Yield Across Stages

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Extract | 100 | 15–20 |

| (NH₄)₂SO₄ Precipitation | 75 | 85–90 |

| Gel Filtration | 60 | 95–98 |

Recombinant Production Systems

Microbial Expression in Pichia pastoris

Recombinant this compound II production in P. pastoris achieves yields of 25–100 mg/L using codon-optimized genes and multicopy expression vectors. Co-expression with protein disulfide isomerase (PDI) doubles yields by facilitating proper folding of the disulfide-rich protein.

Plant-Based Systems

Transgenic barley and tomato accumulate this compound at 0.1–0.5% of total soluble protein, though extraction costs remain prohibitive for commercial scaling. Post-translational modifications in plants enhance stability but introduce allergenic risks.

Industrial-Scale Preparation

化学反应分析

Structural Characteristics Governing Reactivity

Thaumatin's chemical behavior is dictated by its tertiary structure, stabilized by eight intramolecular disulfide bonds (Cys–Cys linkages). These bonds confer exceptional thermal and pH stability, maintaining the protein’s conformation necessary for sweetness . Disruption of even one disulfide bridge eliminates sweetness, highlighting their critical role . The protein’s high isoelectric point (pI 11.5–12.5) reflects its abundance of basic residues (e.g., lysine, arginine), which dominate surface charge distribution .

Thermal Denaturation and Aggregation

Heating this compound above 70–75°C induces irreversible denaturation, disrupting disulfide bonds and causing aggregation. This process abolishes sweetness due to loss of tertiary structure . At pH 7.0, denaturation occurs at lower temperatures (~70°C), while acidic conditions enhance stability .

Thermal Stability Profile

| Temperature Range | pH | Effect on Structure | Sweetness Retention |

|---|---|---|---|

| <70°C | 2–7 | Minimal structural changes | Full |

| 70–75°C | 7 | Partial unfolding; disulfide breakage | Reduced |

| >75°C | 7 | Aggregation; irreversible loss | None |

pH-Dependent Charge Modulation

This compound’s surface charge varies dramatically with pH, altering its interaction with sweet receptors (T1R2-T1R3). Under acidic conditions (pH < 3), protonation of carboxyl groups enhances positive surface potential, strengthening receptor binding. Conversely, neutral/basic pH reduces net positive charge, diminishing sweetness .

Critical Residues Affected by pH

-

Lys67 and Arg82 : Directly interact with receptor’s negative patches; mutations here reduce sweetness by 5–10× .

-

Asp21 : Negatively charged at neutral pH; its removal (D21N mutant) increases sweetness by 60% .

Site-Directed Mutagenesis Studies

Targeted mutations reveal how electrostatic interactions drive this compound’s sweetness. Key findings include:

X-ray crystallography of mutants (1.01–1.07 Å resolution) confirms minimal structural deviations except localized charge changes, underscoring electrostatic complementarity’s role .

Interaction with Sweet Receptors

This compound binds the T1R2-T1R3 receptor via a wedge model , requiring multipoint electrostatic interactions. Positively charged residues (Lys78, Lys106, Lys137, Arg82) align with receptor’s negative regions . Disruption of these interactions via mutagenesis or pH shifts reduces binding affinity.

Key Receptor Interaction Sites

-

Lys67-Arg82 cluster : Critical for initial receptor docking .

-

Surface charge distribution : Mutations altering local charge density reduce sweetness proportionally .

This compound’s chemical reactivity is intrinsically linked to its structural integrity and surface charge dynamics. Experimental modifications through mutagenesis and environmental conditions (pH, temperature) provide a roadmap for engineering enhanced sweet proteins, leveraging electrostatic principles for industrial applications.

科学研究应用

Sweetening Agent

Thaumatin is widely used in various food products due to its intense sweetness:

- Beverages : Utilized in soft drinks at concentrations up to 0.5 mg/L.

- Dairy Products : Commonly added to yogurts and ice creams at levels around 5 mg/kg.

- Confectionery : Employed in candies and sweets with a permitted level of 50 mg/kg.

Flavor Enhancer

Beyond sweetness, this compound serves as a flavor modifier:

- Masking Unpleasant Flavors : It can effectively mask bitterness or undesirable notes in food products.

- Enhancing Flavor Profiles : Used in savory foods and sauces to enhance overall taste.

| Application Area | Product Type | Permitted Concentration |

|---|---|---|

| Beverages | Soft Drinks | ≤ 0.5 mg/L |

| Dairy Products | Yogurts, Ice Creams | ≤ 5 mg/kg |

| Confectionery | Candies | ≤ 50 mg/kg |

Health Benefits and Research Findings

Recent studies have indicated potential health benefits associated with this compound, particularly its anti-inflammatory properties.

Anti-Inflammatory Potential

A study conducted by the Leibniz Institute for Food Systems Biology revealed that peptides produced during the digestion of this compound can stimulate gastric acid secretion and reduce inflammation caused by Helicobacter pylori infection. The bitter peptides exhibited an ability to decrease pro-inflammatory interleukin-17A levels by up to 89.7% in gastric cells, suggesting therapeutic applications in managing gastric diseases.

- Key Findings :

- Bitter peptides from this compound stimulate proton release in gastric cells.

- Significant reduction of inflammatory markers linked to H. pylori.

Safety Profile

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed this compound's safety, concluding that it is readily digestible with no evidence of mutagenicity or allergenicity at consumption levels up to 280 mg/day in humans . Long-term studies have shown no adverse effects at high doses in animal models .

Bioproduction of this compound

Given the high cost of natural extraction from plants, biotechnological methods are being explored for the production of this compound:

- Recombinant DNA Technology : Utilizing methylotrophic yeast as host organisms for efficient production.

- Process Optimization : Advances in systems biology are being integrated to enhance yield and reduce costs.

| Bioproduction Method | Host Organism | Key Advantages |

|---|---|---|

| Recombinant DNA Technology | Methylotrophic Yeast | Cost-effective, scalable |

| Systems Biology Integration | Various | Enhanced yield optimization |

Application in Obesity Management

Research presented at the European Congress on Obesity highlighted the potential role of non-nutritive sweeteners like this compound in weight management strategies . While not directly linked to weight loss, their use may assist individuals in reducing caloric intake without sacrificing sweetness.

Flavor Enhancement in Pet Foods

This compound has also been successfully incorporated into pet foods to enhance palatability without increasing caloric content, demonstrating its versatility beyond human food applications .

作用机制

Thaumatin exerts its sweet taste by interacting with sweet taste receptors on the human tongue, specifically the TAS1R2 and TAS1R3 receptors . The interaction involves multiple lysine residues on the this compound molecule, which form a multipoint interaction with the receptor, leading to the perception of sweetness . Additionally, this compound-like proteins have been shown to have antifungal properties by disrupting the plasma membrane and cell wall of fungi .

相似化合物的比较

Comparison with Similar Compounds

Thaumatin belongs to the this compound-like protein (TLP) family, which includes both sweet and non-sweet homologs. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Mechanism of Sweetness Perception

- This compound : Interacts with taste cell membranes via lysine/arginine residues and induces receptor polarization. Phosphate ions inhibit this interaction .

- Mabinlin : Sweetness depends on tyrosine residues, unlike this compound .

- Osmotin : Binds to fungal membranes via domain II, aiding in plant defense .

生物活性

Thaumatin is a naturally occurring sweet-tasting protein derived from the fruit of the West African plant Thaumatococcus daniellii. It is renowned for its intense sweetness, which is approximately 2000 to 3000 times sweeter than sucrose, and has been widely studied for its biological activities, including its role as a sweetener, its potential health benefits, and its interactions with biological systems.

This compound's sweetness is attributed to its unique three-dimensional structure and the presence of positively charged residues that interact with the sweet taste receptors (T1R2 and T1R3) on the tongue. Research has demonstrated that specific amino acids, particularly lysine and arginine residues, play critical roles in this interaction. For instance, mutations at positions Lys67 and Arg82 significantly affect the sweetness potency, indicating that electrostatic interactions are vital for binding to the sweet receptor .

Table 1: Key Residues Involved in Sweetness

| Residue Position | Amino Acid | Effect of Mutation |

|---|---|---|

| Lys19 | Lysine | Minor effect |

| Lys67 | Lysine | Major reduction |

| Arg82 | Arginine | Major reduction |

| Lys106 | Lysine | Moderate reduction |

| Asp21 | Aspartate | Increased sweetness (D21N mutation) |

Sweetness and Taste Perception

This compound's sweetness threshold is remarkably low, at about 50 nM, making it one of the most potent natural sweeteners known. Studies have shown that this compound can elicit a sweet taste response through multiple binding sites on the sweet receptor, supporting a model of multipoint interactions .

Digestibility and Safety

Research indicates that this compound is easily digestible and does not exhibit mutagenic or teratogenic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has confirmed its safety profile, establishing acceptable daily intake levels based on extensive toxicity studies in animals and humans .

Antifungal Properties

In addition to its sweetening properties, this compound-like proteins (TLPs), which include this compound, exhibit antifungal activity. For instance, studies have shown that TLPs can inhibit the growth of various fungal pathogens by disrupting their cell walls or interfering with their metabolic processes . This characteristic makes this compound a potential candidate for agricultural applications in crop protection.

Case Study: this compound in Fungal Resistance

A study investigated the expression of a this compound-like protein gene (LeTLP1) in Lentinula edodes (shiitake mushroom), which conferred resistance to Trichoderma atroviride, a common fungal pathogen. The enhanced expression resulted in reduced fungal colonization and improved yield, suggesting practical applications in sustainable agriculture .

Applications in Food Industry

This compound is utilized as a food additive (E957) due to its intense sweetness without calories. Its use is particularly beneficial for diabetic patients or those seeking to reduce sugar intake. The protein's stability under various conditions allows it to be incorporated into a wide range of food products.

Table 2: Applications of this compound in Food Products

| Product Type | Application |

|---|---|

| Beverages | Sugar replacement |

| Dairy Products | Flavor enhancement |

| Baked Goods | Sweetness without calories |

| Confectionery | Low-calorie sweets |

Future Research Directions

Ongoing research aims to optimize the production of recombinant this compound using yeast systems like Pichia pastoris, enhancing yield and purity for commercial applications. Furthermore, understanding the molecular mechanisms behind its antifungal properties could lead to novel agricultural solutions .

常见问题

Q. What are the key structural characteristics of thaumatin, and how do they influence its functional properties?

this compound is a 207-amino-acid protein with two primary variants (this compound I and II), differing by a single residue (Asn46 vs. Lys46) . Its structure is dominated by α-helices and eight disulfide bonds, conferring thermal stability and resistance to proteolysis . The protein’s sweetness (~1,600 times sweeter than sucrose by weight) arises from its tertiary structure, which interacts with human sweet taste receptors via a mechanism distinct from small molecules like sucrose . Structural flexibility under acidic conditions may enhance sweetness by exposing receptor-binding regions .

Q. What methodologies are used to purify and quantify this compound in complex matrices?

this compound purification involves ultrafiltration, ion-exchange chromatography (e.g., SE-Sephadex C-25), and RP-HPLC with UV detection (279 nm) . For quantification in food matrices, LC-MS/MS is preferred after tryptic digestion to isolate a common fragment from this compound I/II, achieving an LOQ of 0.1 mg/kg . Immunoassays (sensitivity: 2–100 ng/mL) are also used but require validation for protein-rich samples due to cross-reactivity risks .

Q. How stable is this compound under varying environmental conditions?

this compound retains stability for 36 months at 20°C and relative humidity (30–88%) but degrades under accelerated conditions (40°C, 75% humidity) over 6 months . Its disulfide bonds are critical for stability; cleavage at pH < 2.5 or via reducing agents abolishes sweetness .

Advanced Research Questions

Q. How can sulfur-SAD (Single-wavelength Anomalous Dispersion) phasing be optimized for this compound crystallography?

Key factors for sulfur-SAD success include:

- Wavelength selection : Long wavelengths (e.g., 2.0–2.5 Å) enhance sulfur’s anomalous signal .

- Detector optimization : Low-noise detectors (e.g., JUNGFRAU 16M) improve signal-to-noise ratios for weak anomalous scattering .

- Data redundancy : High redundancy (≥6) minimizes errors; merging Bijvoet pairs improves phase accuracy .

- Software refinement : Tools like CrystFEL (v0.8.0) enable post-refinement and partiality correction to address systematic errors .

Q. What experimental designs resolve contradictions in this compound crystallographic data across facilities?

Discrepancies in resolution (1.05–2.3 Å) and Rfree values (15.2–25%) arise from variations in detectors, beamlines, and processing pipelines . To harmonize results:

- Use standardized metrics (e.g., <I/σ(I)>, mosaicity) for data quality assessment .

- Validate structures against isomorphous PDB entries (e.g., 1LR3, 3AL7) .

- Employ multi-software cross-validation (e.g., DPS vs. HKL2000) to rule out algorithmic artifacts .

Q. How does microgravity affect this compound crystal quality compared to Earth-grown crystals?

Microgravity-grown this compound crystals (e.g., on the International Space Station) exhibit larger sizes, lower mosaicity, and higher diffraction resolution (≤1.25 Å) due to reduced convective disturbances . However, Earth-based high-pressure cryocooling (200 MPa) can mimic microgravity effects by minimizing solvent channel heterogeneity .

Q. What computational pipelines are most efficient for processing large this compound diffraction datasets?

Spark-DIALS integrates Apache Spark with DIALS modules (e.g., spot finding, indexing) to process 1,800 diffraction patterns (5.15 GB) in a single pipeline, reducing I/O bottlenecks by 30% compared to traditional workflows . Key optimizations include:

- In-memory data transfer between tasks (e.g., dials.integrate to dials.symmetry) .

- Parallelization of partiality correction and scaling .

Q. How do solvent channels in this compound crystals respond to temperature variations?

High-pressure cryocooling (200 MPa) stabilizes solvent channels, reducing unit-cell volume fluctuations between 80–165 K compared to ambient-pressure crystals . At 165 K, high-pressure crystals show a 2.8% volume contraction versus 4.5% in controls, correlating with improved diffraction consistency .

Q. What strategies improve recombinant this compound folding in heterologous systems (e.g., yeast)?

Recombinant this compound expression in yeast yields ~20% insoluble protein due to misfolding . Successful refolding requires:

- Redox optimization : Stepwise dialysis with glutathione to promote disulfide bond formation .

- Chaperone co-expression : Heat shock proteins (e.g., Hsp70) improve soluble yield by 3-fold .

- Codon optimization : Yeast-preferred codons enhance translation but do not guarantee activity .

Methodological Considerations Table

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| Sulfur-SAD phasing | De novo structure determination | λ = 2.0–2.5 Å, redundancy ≥6, JUNGFRAU 16M | |

| LC-MS/MS quantification | This compound in food matrices | Trypsin digestion, LOQ = 0.1 mg/kg | |

| High-pressure cryocooling | Solvent channel stabilization | 200 MPa, 80–165 K, ΔV = 2.8% | |

| Spark-DIALS | Large dataset processing | In-memory transfer, Apache Spark |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。